molecular formula C19H20N2O3 B11837478 Hexanamide, 6-cyano-3,5-dihydroxy-N,N-diphenyl-, [R-(R*,R*)]-(9CI)

Hexanamide, 6-cyano-3,5-dihydroxy-N,N-diphenyl-, [R-(R*,R*)]-(9CI)

Cat. No.: B11837478
M. Wt: 324.4 g/mol
InChI Key: BGRUJAGJBSHDNB-QZTJIDSGSA-N
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Description

Hexanamide, 6-cyano-3,5-dihydroxy-N,N-diphenyl-, [R-(R*,R*)]-(9CI) is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a hexanamide backbone with cyano and dihydroxy functional groups, as well as diphenyl substituents. The stereochemistry of the compound is denoted by the [R-(R*,R*)] configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanamide, 6-cyano-3,5-dihydroxy-N,N-diphenyl-, [R-(R*,R*)]-(9CI) typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of usnic acid with 6-aminocaproic acid in absolute ethanol under reflux conditions for 12 hours . This reaction yields an intermediate, which is then further modified to introduce the cyano and dihydroxy groups, as well as the diphenyl substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Hexanamide, 6-cyano-3,5-dihydroxy-N,N-diphenyl-, [R-(R*,R*)]-(9CI) undergoes various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form diketone derivatives.

    Reduction: The cyano group can be reduced to an amine under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of diketone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Hexanamide, 6-cyano-3,5-dihydroxy-N,N-diphenyl-, [R-(R*,R*)]-(9CI) has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Hexanamide, 6-cyano-3,5-dihydroxy-N,N-diphenyl-, [R-(R*,R*)]-(9CI) involves its interaction with specific molecular targets. For instance, it has been shown to bind strongly with glucose dehydrogenase, inhibiting the glucose metabolic pathway in bacteria . This inhibition disrupts the energy production in bacterial cells, leading to their death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexanamide, 6-cyano-3,5-dihydroxy-N,N-diphenyl-, [R-(R*,R*)]-(9CI) is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Its ability to inhibit glucose dehydrogenase sets it apart from other similar compounds.

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

(3R,5R)-6-cyano-3,5-dihydroxy-N,N-diphenylhexanamide

InChI

InChI=1S/C19H20N2O3/c20-12-11-17(22)13-18(23)14-19(24)21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18,22-23H,11,13-14H2/t17-,18-/m1/s1

InChI Key

BGRUJAGJBSHDNB-QZTJIDSGSA-N

Isomeric SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C[C@@H](C[C@@H](CC#N)O)O

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CC(CC(CC#N)O)O

Origin of Product

United States

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